WYE 687 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WYE 687 dihydrochloride is a potent and selective mTOR inhibitor . It is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 7 nM . It displays selectivity for mTOR over PI 3-K α (~100-fold) and PI 3-K γ (~500-fold) .
Molecular Structure Analysis
The molecular weight of WYE 687 dihydrochloride is 601.53 and its formula is C28H32N8O3 2HCl . The chemical name is N - [4- [4- (4-Morpholinyl)-1- [1- (3-pyridinylmethyl)-4-piperidinyl]-1 H -pyrazolo [3,4- d ]pyrimidin-6-yl]phenyl]-carbamic acid methyl ester dihydrochloride .
Chemical Reactions Analysis
WYE 687 dihydrochloride is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR kinase domain . This inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt .
Physical And Chemical Properties Analysis
WYE 687 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It is stored at room temperature and should be kept away from moisture .
Wissenschaftliche Forschungsanwendungen
mTOR Inhibition
“WYE 687 dihydrochloride” is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 7 nM . mTOR is a key regulator of cell growth and proliferation, and its inhibition can have significant effects on these processes.
Selectivity for mTOR over PI 3-K
This compound displays selectivity for mTOR over PI 3-K α (~100-fold) and PI 3-K γ (~500-fold) . This selectivity is important because it allows for the specific inhibition of mTOR without significantly affecting PI 3-K activity, which can lead to more targeted and effective treatments.
Inhibition of mTORC1 and mTORC2 Substrates
“WYE 687 dihydrochloride” inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt . This inhibition can affect a variety of cellular processes, including protein synthesis, cell growth, and survival.
Blocking VEGF Secretion
This compound blocks the secretion of Vascular Endothelial Growth Factor (VEGF) . VEGF is a signal protein that stimulates the formation of blood vessels. By blocking its secretion, “WYE 687 dihydrochloride” can potentially inhibit angiogenesis, which is a critical process in the growth of cancer cells.
Inhibition of HIF-1 α Expression
“WYE 687 dihydrochloride” also blocks the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) . HIF-1 α is a transcription factor that responds to changes in available oxygen in the cellular environment, specifically, to decreases in oxygen, or hypoxia.
Antiproliferative Effects in Cancer Cell Lines
Finally, “WYE 687 dihydrochloride” exhibits antiproliferative effects in cancer cell lines through G1 cell cycle arrest and selective apoptosis . This means it can potentially slow or stop the growth of cancer cells, making it a valuable tool in cancer research.
Safety And Hazards
WYE 687 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Relevant Papers
The paper “Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin” by Yu et al. discusses the biological activity of WYE 687 dihydrochloride . Another paper “Preclinical evaluation of WYE-687, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent” by Cheng et al. also provides valuable insights .
Eigenschaften
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPHAXLAKKXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
WYE 687 dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.